molecular formula C12H15N3O2 B14385560 3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione CAS No. 89804-89-7

3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14385560
CAS No.: 89804-89-7
M. Wt: 233.27 g/mol
InChI Key: UGHIVVKQLPNFKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ (0.5-10 mol %) at 190-200°C in a sealed reactor . Another method includes the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc protected o-amino nitriles at room temperature with 1 equiv. of H₂O₂ under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Monoperphthalic acid in ether at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Properties

CAS No.

89804-89-7

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-(tert-butylamino)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)14-15-10(16)8-6-4-5-7-9(8)13-11(15)17/h4-7,14H,1-3H3,(H,13,17)

InChI Key

UGHIVVKQLPNFKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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